molecular formula C17H19F3O5S B12633471 (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

Cat. No.: B12633471
M. Wt: 392.4 g/mol
InChI Key: NYXYVAHVTBTJFD-UHFFFAOYSA-N
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Description

(6-Methyl-3-oxo-2-oxabicyclo[1040]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the trifluoromethanesulfonate group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive and can form strong bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition and the modification of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

    (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) ethanesulfonate: Contains an ethanesulfonate group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethanesulfonate group in (6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate imparts unique chemical properties, such as increased reactivity and stability. This makes it particularly valuable in applications requiring strong nucleophilic interactions and robust chemical stability.

Properties

Molecular Formula

C17H19F3O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(6-methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate

InChI

InChI=1S/C17H19F3O5S/c1-12-5-3-2-4-6-13-11-14(25-26(22,23)17(18,19)20)8-9-15(13)24-16(21)10-7-12/h5,8-9,11H,2-4,6-7,10H2,1H3

InChI Key

NYXYVAHVTBTJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Origin of Product

United States

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